An In-depth Technical Guide to 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: A Molecule of Interest in Modern Chemistry
An In-depth Technical Guide to 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: A Molecule of Interest in Modern Chemistry
Introduction: Navigating the Landscape of Fluorinated Biphenyls
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, trifluoromethylated biphenyl amines represent a class of compounds with significant potential. This guide focuses on a specific, yet sparsely documented, member of this family: 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine .
Therefore, this technical guide adopts a comparative and predictive approach. By examining the well-documented properties of its isomers and structurally related compounds, we can construct a scientifically grounded profile of the target molecule. This document will serve as a valuable resource for researchers and drug development professionals by providing a comprehensive analysis of what can be reasonably inferred about the physical, chemical, and reactive nature of 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, thereby laying the groundwork for future investigation.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a molecule are dictated by its structure. For 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, the presence of two bulky, electron-withdrawing trifluoromethyl (CF₃) groups on one phenyl ring and an electron-donating amine (-NH₂) group on the other creates a unique electronic and steric environment.
To predict the properties of the target compound, we can analyze data from its isomers and related molecules.
| Property | 2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine[1][2][3] | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine[4] | 4-Aminobenzotrifluoride[5] | Predicted: 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine |
| Molecular Formula | C₁₄H₁₀F₆N₂ | C₁₃H₁₀F₃N | C₇H₆F₃N | C₁₄H₁₁F₆N |
| Molecular Weight | 320.24 g/mol | 237.22 g/mol | 161.13 g/mol | 307.23 g/mol |
| Physical Form | White to pale yellow solid/powder | Data not available | Clear colorless to yellow liquid | Likely a solid at room temperature |
| Melting Point | 183-184 °C | Data not available | 3-8 °C | Expected to be significantly higher than 4-aminobenzotrifluoride, likely a crystalline solid. |
| Boiling Point | Data not available | Data not available | 83 °C at 12 mmHg | Expected to be significantly higher than 4-aminobenzotrifluoride due to increased molecular weight and surface area. |
| Solubility | Soluble in methanol | Data not available | <0.1 g/100 mL in water[5] | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethyl acetate, and dichloromethane. |
Expert Insights:
The introduction of two trifluoromethyl groups is expected to significantly increase the lipophilicity of the molecule. The presence of the amine group will provide a site for hydrogen bonding, which may influence its solubility in protic solvents and its crystal packing. The melting point is predicted to be that of a solid, given the high melting point of the diamino-bistrifluoromethyl biphenyl isomer.
Molecular Structure and Spectroscopic Characteristics
The structure of 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine presents interesting stereochemical considerations. The bulky trifluoromethyl groups at the 2' and 3' positions will create significant steric hindrance, restricting the free rotation around the biphenyl C-C single bond. This can lead to atropisomerism, where the molecule can exist as a pair of non-superimposable enantiomers.[6]
Caption: Predicted structure of 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the amine-substituted ring will likely appear as a set of doublets or multiplets in the aromatic region. The amine protons themselves would likely present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.[7]
-
¹³C NMR: The carbon NMR will be characterized by signals for the biphenyl backbone. The carbons attached to the trifluoromethyl groups will show quartet splitting due to coupling with the fluorine atoms.[8]
-
¹⁹F NMR: The fluorine NMR should display two distinct singlets (or complex multiplets if there is through-space coupling) for the two trifluoromethyl groups, given their different chemical environments at the 2' and 3' positions.
-
Mass Spectrometry: High-resolution mass spectrometry would be crucial for confirming the molecular formula. The fragmentation pattern would likely involve cleavage of the C-C bond between the two phenyl rings and loss of the trifluoromethyl groups.
Chemical Properties and Reactivity
The reactivity of 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is governed by the interplay of the electron-donating amine group and the electron-withdrawing trifluoromethyl groups.
-
Amine Group Reactivity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It can undergo typical amine reactions such as acylation, alkylation, and diazotization. The basicity of the amine will be reduced compared to aniline due to the electron-withdrawing nature of the biphenyl system and the distant trifluoromethyl groups.
-
Aromatic Ring Reactivity:
-
The phenyl ring bearing the amine group is activated towards electrophilic aromatic substitution. The amine group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amine.
-
The phenyl ring with the two trifluoromethyl groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the CF₃ groups.[9] Conversely, this ring would be activated for nucleophilic aromatic substitution, should a suitable leaving group be present.
-
Synthetic Approaches: The Power of Cross-Coupling
The most logical and widely used method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[10][11][12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.
A plausible synthetic route to 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine would involve the coupling of a suitably protected 4-aminophenylboronic acid with a 1-halo-2,3-bis(trifluoromethyl)benzene.
Caption: A plausible synthetic workflow for the target molecule via Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling to synthesize a trifluoromethyl-substituted biphenyl amine. This protocol is based on established methods and should be optimized for the specific substrates.[10]
Materials:
-
Aryl halide (e.g., 1-bromo-2,3-bis(trifluoromethyl)benzene) (1.0 eq)
-
Arylboronic acid (e.g., 4-(Boc-amino)phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., anhydrous K₂CO₃) (2.0 eq)
-
Degassed solvents (e.g., Toluene and Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If a protecting group such as Boc is used, a subsequent deprotection step with an acid (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) will be necessary to yield the final amine.
Safety and Handling
While a specific safety data sheet for 2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is unavailable, general precautions for handling fluorinated aromatic compounds should be strictly followed. Many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and can have adverse health effects.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2',3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine represents an intriguing synthetic target at the intersection of fluorine chemistry and biphenyl scaffolds. While direct experimental data remains elusive, a comprehensive analysis of its isomers and related compounds allows for a robust set of predictions regarding its physicochemical properties, reactivity, and spectroscopic signatures.
The synthetic accessibility of this molecule, likely through well-established cross-coupling methodologies, opens the door for its future synthesis and characterization. Such studies would be invaluable in confirming the predictions made in this guide and in exploring the potential applications of this unique fluorinated biphenyl amine in fields such as medicinal chemistry, agrochemicals, and materials science. The steric and electronic properties conferred by the 2',3'-bis(trifluoromethyl) substitution pattern may lead to novel biological activities or material properties that are yet to be discovered.
References
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Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4,4'-diamine, 2,2'-bis(trifluoromethyl)-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile, 97%. Retrieved from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-Aminobenzotrifluoride. Retrieved from [Link]
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Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2025). How PFAS Impacts Your Health. Retrieved from [Link]
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Wisconsin Department of Health Services. (2025). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. Retrieved from [Link]
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NIST. (n.d.). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. Retrieved from [Link]
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Michigan State University Extension. (2018). Perfluorinated Chemicals: What they are and what you should know about them. Retrieved from [Link]
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